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Compound of Interest

Compound Name: 2,5-Diaminobenzenesulfonic acid

Cat. No.: B145754 Get Quote

A detailed guide for researchers and drug development professionals on the spectroscopic

characteristics of 2,5-Diaminobenzenesulfonic acid and its key derivative, 2,4-

Diaminobenzenesulfonic acid. This guide provides a comparative analysis of their spectral data

from various techniques, supported by experimental protocols.

This guide offers a comprehensive spectroscopic comparison of 2,5-Diaminobenzenesulfonic
acid and its structural isomer, 2,4-Diaminobenzenesulfonic acid. Understanding the distinct

spectral fingerprints of these molecules is crucial for their identification, characterization, and

application in various research and development fields, including dye synthesis and

pharmaceutical development.[1][2][3] The arrangement of the amino and sulfonic acid groups

on the benzene ring significantly influences their electronic environment, leading to

distinguishable spectroscopic properties.

Molecular Structures
Below are the chemical structures of the two isomers discussed in this guide.

2,5-Diaminobenzenesulfonic acid:

IUPAC Name: 2,5-diaminobenzenesulfonic acid[4]

CAS Number: 88-45-9[4]

Molecular Formula: C₆H₈N₂O₃S[4]
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Molecular Weight: 188.21 g/mol [4]

2,4-Diaminobenzenesulfonic acid:

IUPAC Name: 2,4-diaminobenzenesulfonic acid[5]

CAS Number: 88-63-1[5]

Molecular Formula: C₆H₈N₂O₃S[5]

Molecular Weight: 188.21 g/mol [5]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2,5-
Diaminobenzenesulfonic acid and 2,4-Diaminobenzenesulfonic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides insights into the functional groups present in a molecule. The key

vibrational bands for the two isomers are presented below.

Functional Group Vibrational Mode

2,5-

Diaminobenzenesulf

onic acid (cm⁻¹)

(ATR-Neat)

2,4-

Diaminobenzenesulf

onic acid (cm⁻¹)

(KBr-Pellet)

Amino (N-H) Stretching 3300 - 3500 (broad) 3300 - 3500 (broad)[6]

Sulfonic Acid (S=O) Asymmetric Stretching Not specified ~1170[6]

Sulfonic Acid (S=O) Symmetric Stretching Not specified ~1030[6]

Aromatic (C=C) Ring Stretching Not specified 1450 - 1600[6]

Note: Specific peak values from raw data were not consistently available in the search results.

The provided ranges are characteristic for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy helps in determining the structure of a molecule by providing information

about the chemical environment of its nuclei.

¹H NMR Spectral Data

Compound Solvent
Chemical Shift (δ) ppm and

Multiplicity

2,5-Diaminobenzenesulfonic

acid
Varian CFT-20

Data not available in a readily

interpretable format.

2,4-Diaminobenzenesulfonic

acid
Not specified

Aromatic protons expected in

the range of δ 6.5–7.5 ppm.[6]

¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm

2,5-Diaminobenzenesulfonic

acid
Deuterium oxide/NaOD

Data not available in a readily

interpretable format.

2,4-Diaminobenzenesulfonic

acid
Not specified

Aromatic carbons typically

absorb in the range of 110 to

140 δ.

Note: Direct comparison is challenging due to the use of different solvents and the limited

availability of detailed peak assignments in the search results.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Compound Ionization Mode Precursor Ion (m/z)
Key Fragment Ions

(m/z)

2,5-

Diaminobenzenesulfo

nic acid

GC-MS 188 (M⁺) 108, 64, 48

2,4-

Diaminobenzenesulfo

nic acid

ESI+ 189.0328 ([M+H]⁺) 123.055[5]

ESI- 187.0183 ([M-H]⁻)

Loss of SO₃ (80 Da) is

a common

fragmentation

pathway.[5]

Note: The fragmentation patterns can vary significantly depending on the ionization technique

and energy used.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

Compound λmax (nm) Notes

2,5-Diaminobenzenesulfonic

acid
Not explicitly found

A covalent organic framework

containing this molecule

showed strong visible-light

absorption.[7]

2,4-Diaminobenzenesulfonic

acid
~270

The amino groups act as

strong activating auxochromes,

causing a bathochromic (red)

shift compared to

unsubstituted benzene.[6]

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Sample Preparation for FTIR Spectroscopy (Solid
Samples)
KBr Pellet Method:

Finely grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle.

Place the mixture into a pellet die.

Apply pressure using a hydraulic press to form a transparent pellet.

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Run the FTIR analysis.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10 mg of the sample into a vial.[8]

Add 600 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[8]

Use a vortex mixer to ensure complete dissolution.[8]

Transfer the solution into a 5mm NMR tube.[8]

Data Acquisition:
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Place the NMR tube into the spectrometer's probe.

The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic

field.

The magnetic field homogeneity is optimized through a process called shimming.

A standard one-pulse experiment is typically run for ¹H NMR. For ¹³C NMR, a higher

concentration or a greater number of scans may be required to obtain a good signal-to-noise

ratio.

Mass Spectrometry
Sample Introduction:

For GC-MS: The sample is typically dissolved in a volatile solvent and injected into the gas

chromatograph, which separates the components before they enter the mass spectrometer.

For ESI-MS: The sample is dissolved in a suitable solvent and infused directly into the

electrospray source or introduced via liquid chromatography.

Data Acquisition:

The sample is ionized in the ion source.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

The detector records the abundance of each ion, generating a mass spectrum.

For tandem mass spectrometry (MS/MS), a specific precursor ion is selected and

fragmented to provide further structural information.

Experimental Workflow and Data Analysis
The following diagram illustrates a general workflow for the spectroscopic comparison of

chemical compounds.
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General Spectroscopic Comparison Workflow
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Spectroscopic Analysis

Data Processing and Comparison
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Prepare for Mass Spec
(dissolve in suitable solvent)

Prepare for UV-Vis
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FTIR Spectroscopy NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
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Process Raw Spectral Data
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Caption: A flowchart illustrating the general workflow for the spectroscopic comparison of

chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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